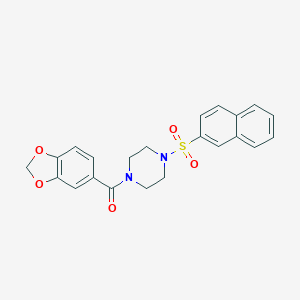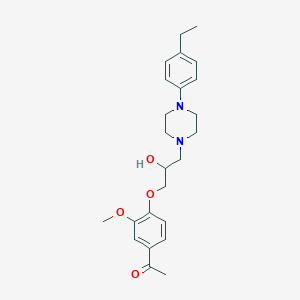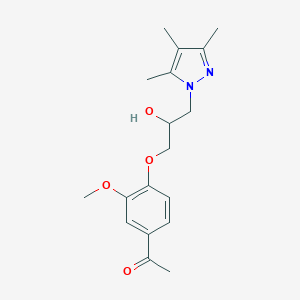
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ACPA is a member of the class of compounds known as CB1 receptor agonists, which have been shown to have a range of therapeutic effects.
Mecanismo De Acción
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide acts as a CB1 receptor agonist, binding to and activating the CB1 receptor. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of pain, inflammation, and anxiety. Activation of the CB1 receptor by 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide leads to the modulation of these processes, resulting in the therapeutic effects of the compound.
Biochemical and Physiological Effects
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain and inflammation, the reduction of anxiety, and the regulation of appetite. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide for lab experiments is its high affinity for the CB1 receptor, which allows for the precise modulation of this receptor. However, 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide also has limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide, including the development of more potent and selective CB1 receptor agonists, the investigation of the potential therapeutic effects of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide in neurodegenerative diseases, and the exploration of the use of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide in combination with other drugs for the treatment of pain and inflammation.
Conclusion
In conclusion, 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide is a promising compound with potential applications in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide have been explored in this paper. Further research is needed to fully understand the therapeutic potential of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide and to develop more potent and selective CB1 receptor agonists.
Métodos De Síntesis
The synthesis of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 5-chloro-2-methylphenylacetic acid with 1-aminocycloheptane in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of pain and inflammation. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has also been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12-6-7-13(16)10-14(12)17-15(19)11-18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUJYAGEIAGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

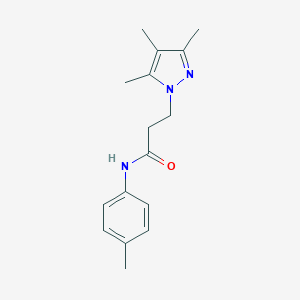
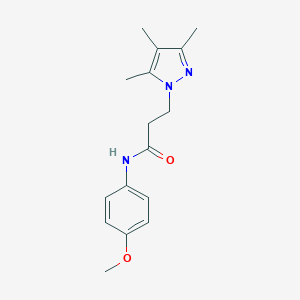
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500313.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)

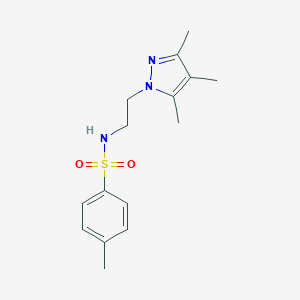
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)
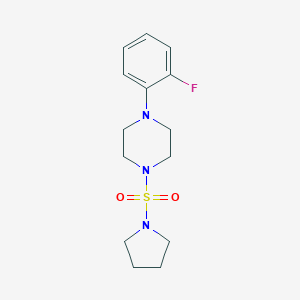
![3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B500321.png)
